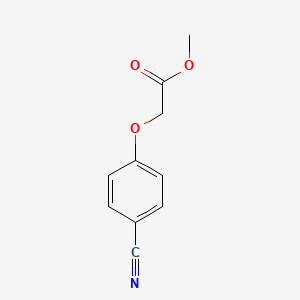

Methyl (4-cyanophenoxy)acetate

Description

Methyl (4-cyanophenoxy)acetate (CAS: 272792-14-0) is an organic ester with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . It consists of a phenoxy group substituted with a cyano (-CN) group at the para position, linked to an acetic acid methyl ester moiety. This compound is primarily utilized in research settings as a synthetic intermediate or reference standard, particularly in pharmaceutical and agrochemical studies . Key physical properties include solubility in organic solvents (e.g., DMSO, methanol) and stability at room temperature when stored in dry conditions . Its purity (>97%) and spectral data (NMR, MS) are well-documented, supporting its use in precise chemical syntheses .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-cyanophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVSETCJUQQWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-cyanophenoxy)acetate can be synthesized through several methods. One common method involves the reaction of 4-cyanophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the synthesis of methyl (4-cyanophenoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-cyanophenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding acid.

Reduction: The cyano group can be reduced to an amine group.

Oxidation: The phenyl ring can undergo oxidation to form quinones.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the cyano group.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the phenyl ring.

Major Products Formed

Hydrolysis: 4-cyanophenoxyacetic acid.

Reduction: Methyl (4-aminophenoxy)acetate.

Oxidation: Quinone derivatives.

Scientific Research Applications

Methyl (4-cyanophenoxy)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (4-cyanophenoxy)acetate depends on the specific reactions it undergoes. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid. In reduction reactions, the cyano group is converted to an amine group through the addition of hydrogen atoms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Methyl (4-cyanophenoxy)acetate to related esters and derivatives are critical for understanding its reactivity and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Ester Group Variation (Methyl vs. Ethyl): Methyl (4-cyanophenoxy)acetate has a methyl ester group, offering moderate polarity and solubility in polar solvents like methanol. Ethyl 2-(4-cyanophenoxy)acetate (CAS 30041-95-3) features an ethyl ester, increasing lipophilicity and altering pharmacokinetic properties, making it more suitable for membrane permeability studies .

Substituent Position and Type: Ethyl 2-(4-cyanophenyl)acetate (CAS 67237-76-7) replaces the phenoxy group with a cyanophenyl moiety, reducing steric hindrance and enhancing electron-withdrawing effects, which may improve binding affinity in enzyme inhibition .

Functional Group Interconversion: 2-(4-Cyanophenoxy)acetic acid (synthesized via hydrolysis of ethyl ester, CAS 30041-95-3) serves as a carboxylic acid intermediate for further derivatization, such as amide coupling .

Biological Activity

Methyl (4-cyanophenoxy)acetate, with the chemical formula CHNO and a molecular weight of approximately 191.18 g/mol, is an ester characterized by the presence of a cyanophenoxy group attached to an acetate moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and organic synthesis.

Chemical Structure and Properties

The structural features of methyl (4-cyanophenoxy)acetate include:

- Cyanide functional group (-C≡N)

- Phenoxy structure (CHO)

These components contribute to its unique reactivity and interaction with biological systems, making it a candidate for further research in medicinal chemistry.

Biological Activity Overview

Preliminary studies indicate that methyl (4-cyanophenoxy)acetate exhibits notable biological activity, particularly in the following areas:

- Enzyme Inhibition : Research suggests that this compound can inhibit specific enzymes, which may have implications for therapeutic applications. For instance, it has been identified as a potential modulator of metabolic pathways, indicating its utility in drug design and development.

- Lipophilicity : The compound's lipophilic nature suggests it can penetrate biological membranes effectively, enhancing its potential as a drug candidate.

- Pharmacokinetics : Understanding the pharmacokinetics of methyl (4-cyanophenoxy)acetate is crucial for evaluating its therapeutic potential. Studies are ongoing to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Enzyme Interaction Studies

A series of studies have investigated the interaction of methyl (4-cyanophenoxy)acetate with various biomolecules:

- Case Study 1 : In vitro assays demonstrated that methyl (4-cyanophenoxy)acetate inhibited the activity of certain cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.

- Case Study 2 : A study on cancer cell lines revealed that methyl (4-cyanophenoxy)acetate could induce apoptosis in specific tumor types by modulating signaling pathways associated with cell survival and proliferation.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 191.18 g/mol |

| Lipophilicity | High |

| Enzyme Inhibition | Yes |

| Potential Applications | Drug development |

Potential Applications

Methyl (4-cyanophenoxy)acetate's unique properties suggest several potential applications:

- Pharmaceutical Development : Its ability to inhibit enzymes makes it a candidate for developing drugs targeting metabolic disorders or cancer.

- Agricultural Chemistry : The compound may also have applications in agrochemicals due to its biological activity against pests or diseases.

Q & A

Q. What are the common synthetic routes for Methyl (4-cyanophenoxy)acetate, and how can reaction conditions be optimized for higher yields?

Methyl (4-cyanophenoxy)acetate is typically synthesized via nucleophilic substitution, where 4-cyanophenol reacts with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetonitrile. Optimization involves controlling stoichiometry (1:1.2 molar ratio of phenol to alkylating agent), reaction time (8–12 hours), and post-reaction purification via flash chromatography (CH₂Cl₂) to achieve yields >80%. Alternative esterification methods using sulfuric acid in methanol (analogous to methods for 2,4-dichlorophenoxy acetate) may also apply .

Q. Which spectroscopic and analytical techniques are most effective for characterizing Methyl (4-cyanophenoxy)acetate and verifying its purity?

Key techniques include:

- ¹H/¹³C NMR : To confirm ester linkage (δ ~4.6 ppm for -OCH₂CO-) and aromatic protons (δ 7.5–7.7 ppm for 4-cyanophenyl) .

- Mass spectrometry (EI-MS) : For molecular ion peaks (e.g., m/z 205.1 for the ethyl ester analog) and fragmentation patterns .

- Elemental analysis : To validate empirical formulas (e.g., C₁₀H₉NO₃ for methyl ester) .

- HPLC : To assess purity (>98%) using reverse-phase columns and UV detection at 254 nm.

Q. What are the key reactivity patterns of Methyl (4-cyanophenoxy)acetate under basic or acidic hydrolysis conditions?

The ester undergoes saponification in basic conditions (e.g., 10% KOH in methanol, reflux for 5 hours) to yield 2-(4-cyanophenoxy)acetic acid, with yields ~65% after acidification and extraction. Acidic hydrolysis (e.g., HCl/H₂SO₄) is less efficient due to competing side reactions. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) is critical .

Advanced Research Questions

Q. How does the substitution pattern on the phenoxy ring influence the reactivity of Methyl (4-cyanophenoxy)acetate in nucleophilic aromatic substitution reactions?

The electron-withdrawing cyano group activates the para position of the phenoxy ring, facilitating nucleophilic substitution. For example, in triazine derivatives (e.g., 1,3,5-triazin-2-yl analogs), the 4-cyanophenoxy group replaces chloride atoms under mild conditions (60°C, DMF, 24 hours). Computational studies (DFT) can predict regioselectivity, while ¹³C NMR (δ ~160 ppm for triazine C=N) confirms substitution .

Q. What methodological approaches are used to evaluate the biodegradability of polyhydroxyalkanoates (PHAs) incorporating Methyl (4-cyanophenoxy)acetate-derived monomers?

PHAs containing 3-hydroxy-6-(4-cyanophenoxy)hexanoate monomers are assessed via:

Q. How can conflicting data regarding the hydrolysis rates of Methyl (4-cyanophenoxy)acetate under varying pH conditions be systematically analyzed?

Contradictions arise from solvent polarity, temperature, and catalyst loading. For example, alkaline hydrolysis in methanol (10% KOH, 65°C) proceeds faster than in aqueous ethanol. Kinetic studies using pseudo-first-order models and Arrhenius plots can resolve discrepancies. NIST-derived thermodynamic data (e.g., activation energy) provide benchmarks .

Q. What strategies are effective in synthesizing and characterizing triazine-based derivatives of Methyl (4-cyanophenoxy)acetate for antimicrobial applications?

- Stepwise substitution : React 2,4,6-trichlorotriazine with 4-cyanophenol (1 equiv., 0°C), followed by secondary amines (e.g., aniline derivatives) at 60°C.

- Characterization : Use HRMS for exact mass verification and X-ray crystallography to confirm triazine ring geometry.

- Bioactivity assays : Screen against Schistosoma mansoni thioredoxin glutathione reductase (SmTGR) to evaluate inhibitory IC₅₀ values .

Q. Which advanced separation techniques are optimal for resolving Methyl (4-cyanophenoxy)acetate from its synthetic byproducts during purification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.